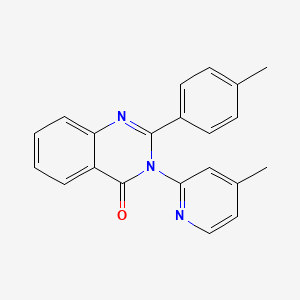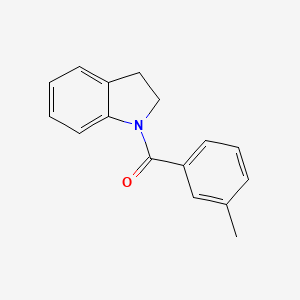![molecular formula C15H22ClNOS B5538248 2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and analysis of acetamide derivatives, including those with chlorophenyl groups, have been a significant area of research due to their diverse chemical and pharmacological properties. These compounds often serve as key intermediates in the synthesis of various organic molecules and have applications across multiple scientific domains.
Synthesis Analysis
The synthesis of related compounds often involves reactions between chlorophenol and acetamide derivatives, employing conditions that facilitate the formation of the desired bond structures. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the organic solvent (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including their conformation and intermolecular interactions, can be characterized through techniques like X-ray crystallography. The orientation of chlorophenyl rings and their interaction with other molecular moieties significantly influence the crystal packing and molecular properties (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical properties of chlorophenyl acetamides are influenced by their functional groups, allowing for various chemical reactions, including those leading to the formation of opioid agonists and other biologically active molecules (G. Costello et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystal packing, are closely tied to their molecular structure. The solvatochromic effects observed in some derivatives indicate their interaction with solvents, which is crucial for understanding their behavior in different environments (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through computational and spectroscopic methods, providing insights into the molecules' behavior in chemical reactions. Studies on related compounds reveal the impact of substituents on the molecules' electronic properties and reactivity (N. Choudhary et al., 2014).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds with similar structures has contributed significantly to the field of crystallography, enabling a deeper understanding of molecular interactions and crystal packing. For instance, studies on related acetamide compounds have elucidated their crystal structures, showcasing intermolecular interactions that could inform the design of new materials with desired physical properties. These findings offer insights into how subtle structural variations can influence molecular orientation and packing within crystals (Saravanan et al., 2016).
Antiviral and Neuroprotective Effects
Certain derivatives have been synthesized and evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis, revealing significant antiviral and neuroprotective effects. These compounds have shown to decrease viral load and increase survival rates in infected models, indicating their potential as therapeutic agents against viral infections (Ghosh et al., 2008).
Material Science and Polymer Research
In the domain of materials science, related compounds have been utilized in the synthesis of novel polymers and materials. For example, derivatives incorporating silsesquioxane structures have been investigated for their potential in improving the thermal stability and mechanical properties of polymeric materials. These studies not only expand our knowledge of polymer chemistry but also open up new avenues for developing advanced materials with enhanced performance characteristics (Batibay et al., 2020).
Antimicrobial and Anticancer Applications
Research has also delved into the antimicrobial and anticancer potential of compounds structurally related to 2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide. Synthesis and characterization of these compounds have led to the discovery of new chemical entities with promising biological activities. Such studies contribute to the ongoing search for more effective and selective therapeutic agents (Arora et al., 2013).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS/c1-10(2)15(11(3)4)17-14(18)9-19-13-7-5-12(16)6-8-13/h5-8,10-11,15H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFPBSMQNZROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)


![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)


![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)